

# In-Depth Technical Guide: Off-Target Kinase Profile of CH6953755

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: CH6953755

Cat. No.: B2695209

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the off-target kinase profile of **CH6953755**, a potent and selective inhibitor of YES1 kinase. The information herein is intended to support further research and development efforts by providing comprehensive data on its selectivity, the experimental methods used for its characterization, and its primary signaling context.

## Core Data: Off-Target Kinase Profile

**CH6953755** was profiled against a panel of 456 kinases to determine its selectivity. The primary target of **CH6953755** is YES1, a member of the SRC family of kinases, with an IC<sub>50</sub> of 1.8 nM.<sup>[1]</sup> The following table summarizes the binding interactions of **CH6953755** with a selection of off-target kinases, as determined by a KINOMEscan assay. The data is presented as "% of control", where a lower percentage indicates stronger binding of the compound to the kinase.

Kinase Target	% of Control @ 0.1 $\mu$ M	Kinase Family
YES1	0.3	TK, Src
SRC	0.8	TK, Src
FYN	1.1	TK, Src
LCK	1.3	TK, Src
FGR	1.5	TK, Src
BLK	2.0	TK, Src
HCK	2.5	TK, Src
LYN	3.0	TK, Src
ABL1	35	TK, Abl
ARG (ABL2)	40	TK, Abl
TEC	55	TK, Tec
BMX	60	TK, Tec
CSK	75	TK, Csk
MATK	80	TK, Csk
... (and other kinases with >80% of control)	...	...

Note: This table is a representative summary. The complete KINOMEScan data for 456 kinases can be found in the supplementary materials of the cited primary research article. The data highlights that while **CH6953755** is highly potent against YES1, it also demonstrates significant activity against other members of the SRC family kinases.

## Experimental Protocols

The off-target kinase profile of **CH6953755** was determined using the KINOMEScan™ platform. This methodology is a competition-based binding assay that quantifies the interaction between a test compound and a panel of kinases.

## KINOMEScan™ Competition Binding Assay Protocol

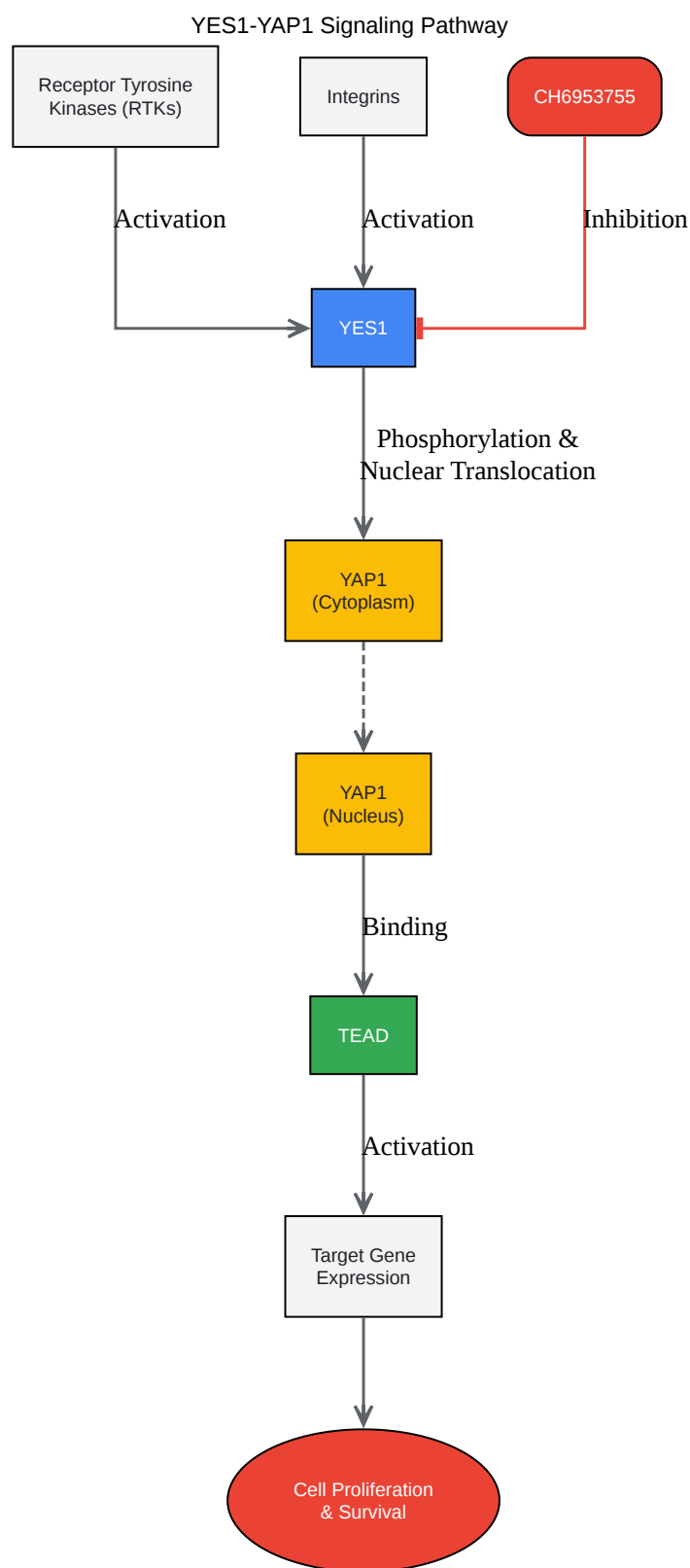
- **Kinase Preparation:** A comprehensive panel of 456 kinases are expressed as fusions with a DNA tag.
- **Ligand Immobilization:** Kinase-specific ligands are biotinylated and immobilized on streptavidin-coated magnetic beads.
- **Competition Assay:** The DNA-tagged kinases are incubated with the immobilized ligands and the test compound (**CH6953755**) at a specified concentration (e.g., 0.1 μM). A DMSO control is run in parallel. If the test compound binds to the kinase, it will compete with the immobilized ligand, resulting in a lower amount of kinase bound to the beads.
- **Washing and Elution:** Unbound components are washed away, and the bound kinase is eluted from the beads.
- **Quantification:** The amount of eluted kinase is quantified using quantitative PCR (qPCR) of the DNA tag.
- **Data Analysis:** The amount of kinase detected in the presence of the test compound is compared to the DMSO control. The results are expressed as "percent of control" (% Ctrl), calculated as:

$$(\text{Signal}_{\text{compound}} / \text{Signal}_{\text{DMSO}}) \times 100\%$$

A lower % Ctrl value indicates a stronger interaction between the compound and the kinase.

## Mandatory Visualizations

### Signaling Pathway of YES1 and its Downstream Effector YAP1

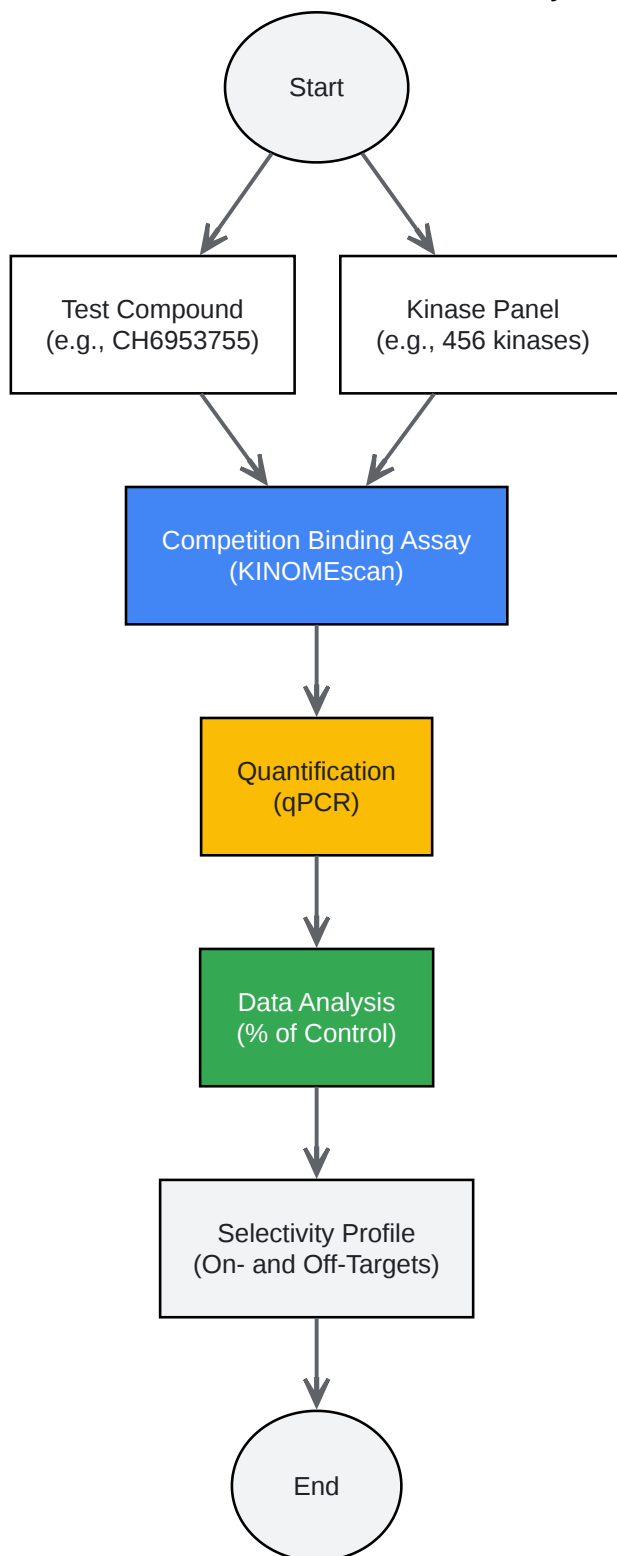


[Click to download full resolution via product page](#)

Caption: A simplified diagram of the YES1-YAP1 signaling pathway and the inhibitory action of **CH6953755**.

## Experimental Workflow for Kinase Selectivity Profiling

## Experimental Workflow for Kinase Selectivity Profiling

[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide: Off-Target Kinase Profile of CH6953755]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2695209#off-target-kinase-profile-of-ch6953755]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)